molecular formula C18H8Cl4N2O B2912303 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile CAS No. 252059-72-6

2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

Cat. No.: B2912303
CAS No.: 252059-72-6
M. Wt: 410.08
InChI Key: NPHGYPPVFVWOTJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-cyanopyridine.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyridine ring.

    Formation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carboxamide
  • 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-methanol
  • 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-amine

Uniqueness

2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl4N2O/c19-12-3-6-17(15(22)8-12)25-18-11(9-23)2-5-16(24-18)10-1-4-13(20)14(21)7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHGYPPVFVWOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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